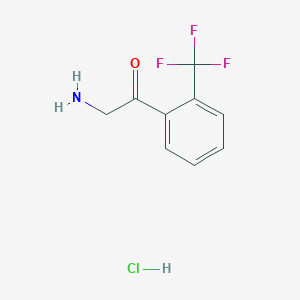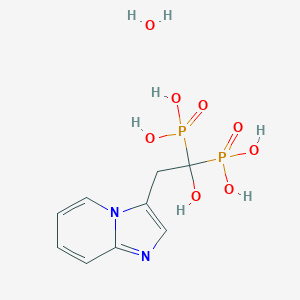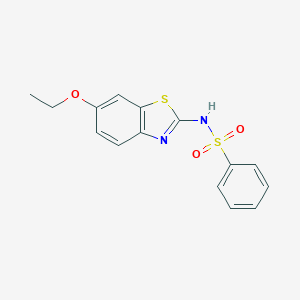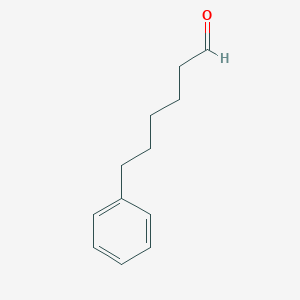
(3S)-3-甲基哌啶
概述
描述
(3S)-3-Methylpiperidine is a chiral piperidine derivative characterized by a methyl group attached to the third carbon in the piperidine ring. This compound is significant in organic chemistry due to its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
(3S)-3-Methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: (3S)-3-Methylpiperidine is utilized in the production of corrosion inhibitors, rubber chemicals, and other industrial chemicals.
作用机制
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: (3S)-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-methylpyridine with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, (3S)-3-methylpiperidine is often produced via catalytic hydrogenation of 3-methylpyridine. The process typically involves high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
化学反应分析
Types of Reactions: (3S)-3-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the substituent introduced.
相似化合物的比较
(3R)-3-Methylpiperidine: The enantiomer of (3S)-3-methylpiperidine, differing in the spatial arrangement of the methyl group.
Piperidine: The parent compound without the methyl substitution.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: (3S)-3-Methylpiperidine is unique due to its chiral nature, which imparts specific stereochemical properties important in the synthesis of enantiomerically pure pharmaceuticals. Its specific configuration can influence the biological activity and pharmacokinetics of the compounds derived from it.
属性
IUPAC Name |
(3S)-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)





![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)

![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)





